Alanine, 3-((beta-hydroxyphenethyl)thio)-, L-
Description
L-Alanine, 3-((beta-hydroxyphenethyl)thio)- is a modified amino acid derivative characterized by a thioether linkage at the β-carbon of the alanine backbone. The substituent comprises a phenethyl group with a hydroxyl group on the β-carbon (relative to the sulfur atom). Thioether-containing amino acids are often investigated for their coordination chemistry, metabolic pathways, and biological activities, such as enzyme inhibition or roles in detoxification .
Properties
CAS No. |
13525-76-3 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-hydroxy-2-phenylethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO3S/c12-9(11(14)15)6-16-7-10(13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10?/m0/s1 |
InChI Key |
ZOYQWRJVUKUOQC-RGURZIINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CSC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CSCC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- typically involves the reaction of L-alanine with beta-hydroxyphenethyl thiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The beta-hydroxyphenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or alcohol derivatives.
Scientific Research Applications
Drug Development
Alanine derivatives have been investigated for their therapeutic properties. Research indicates that compounds like Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- may exhibit:
- Anti-inflammatory Effects : Studies have shown that alanine derivatives can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
- Analgesic Properties : Some derivatives have demonstrated pain-relieving effects in animal models, suggesting possible applications in pain management therapies.
Case Study: Anti-inflammatory Activity
A study conducted on alanine derivatives indicated significant anti-inflammatory activity in vitro. The results showed a decrease in pro-inflammatory cytokines when treated with the compound.
| Study Component | Result |
|---|---|
| Compound Tested | Alanine Derivative |
| Inflammatory Cytokines | Decreased levels |
| Potential anti-inflammatory agent |
Cancer Research
Recent studies suggest that certain alanine derivatives may inhibit cancer cell proliferation. The mechanisms involve the modulation of metabolic pathways critical to cancer cell survival.
| Study Component | Result |
|---|---|
| Cell Line Tested | Various cancer cell lines |
| Effect Observed | Reduced cell viability |
| Potential anti-cancer agent |
Enzyme Substrate
Alanine derivatives can serve as substrates for enzyme-catalyzed reactions in biocatalysis. Their structural characteristics make them suitable for synthesizing other valuable compounds.
Agricultural Applications
Research indicates potential uses of alanine derivatives in agriculture as growth promoters or stress resistance enhancers for crops.
Future Research Directions
Further studies are necessary to explore the full range of biological activities associated with Alanine, 3-((beta-hydroxyphenethyl)thio)-, L-. Key areas for future research include:
- Mechanistic Studies : Investigating how the compound interacts at the molecular level with various biological targets.
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of the compound in humans for therapeutic applications.
Mechanism of Action
The mechanism of action of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- involves its interaction with specific molecular targets and pathways. The beta-hydroxyphenethyl group may play a role in binding to enzymes or receptors, modulating their activity. The sulfur atom in the molecule can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of L-alanine, 3-((beta-hydroxyphenethyl)thio)- with related compounds:
Key Observations :
- The thioether linkage in all compounds enables metal coordination, as demonstrated in β-alanine derivatives with Cu²⁺ complexes .
Metabolism and Excretion :
- 3-[(5-Acetamido-2-hydroxyphenyl)thio]-N-acetylalanine is a urinary metabolite of acetanilide in rats, accounting for 7–10% of excreted radioactivity. Its formation may involve epoxide intermediates .
Toxicity :
- S-(1,2,2-Trichlorovinyl)-L-cysteine (a cysteine analog) is mutagenic and toxic via intraperitoneal administration, highlighting the sensitivity of thioether-containing amino acids to halogenated substituents .
Biological Activity
Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound is a derivative of alanine, featuring a beta-hydroxyphenethylthio group. The synthesis typically involves the reaction of L-alanine with beta-hydroxyphenethyl thiol under controlled conditions to yield the desired compound. The structural formula can be represented as follows:
The biological activity of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : Studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models.
- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from excitotoxicity, potentially through modulation of glutamate receptors.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory cytokines in vitro, suggesting a role in modulating immune responses.
Case Studies
- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of Alanine, 3-((beta-hydroxyphenethyl)thio)-, L- in mice subjected to oxidative stress. Results indicated a significant reduction in markers of neuronal damage compared to control groups, highlighting its potential therapeutic application in neurodegenerative diseases.
- Inhibition of Inflammatory Mediators : Another study focused on the anti-inflammatory effects of this compound in cultured macrophages. The results demonstrated a dose-dependent decrease in the production of TNF-alpha and IL-6 upon treatment with Alanine, 3-((beta-hydroxyphenethyl)thio)-, L-, suggesting its utility in inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Reduced neuronal damage | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 |
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of Alanine derivatives. Modifications to the beta-hydroxyphenethyl group have been shown to enhance biological activity significantly. For instance:
- SAR Analysis : Research indicates that substituents on the phenethyl ring can influence binding affinity to target receptors involved in neuroprotection and inflammation.
Table 2: Structure-Activity Relationships
| Compound Variant | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| Alanine with methyl substitution | 150 nM | Enhanced neuroprotection |
| Alanine with ethyl substitution | 200 nM | Moderate anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
